molecular formula C7H14ClNO4S2 B14432793 N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate CAS No. 75761-17-0

N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate

Cat. No.: B14432793
CAS No.: 75761-17-0
M. Wt: 275.8 g/mol
InChI Key: DMVUITIWQSUKRD-UHFFFAOYSA-M
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Description

N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate is a chemical compound with the molecular formula C7H14NS2ClO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate typically involves the reaction of N,N-diethyl-1,3-dithiolan-2-iminium chloride with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired perchlorate salt. The general reaction scheme is as follows:

N,N-Diethyl-1,3-dithiolan-2-iminium chloride+Perchloric acidN,N-Diethyl-1,3-dithiolan-2-iminium perchlorate+HCl\text{N,N-Diethyl-1,3-dithiolan-2-iminium chloride} + \text{Perchloric acid} \rightarrow \text{this compound} + \text{HCl} N,N-Diethyl-1,3-dithiolan-2-iminium chloride+Perchloric acid→N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iminium group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iminium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific electrical or optical properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate involves its interaction with molecular targets through its iminium and dithiolan groups. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-dithiolan-2-iminium perchlorate
  • N,N-Diethyl-1,3-dithiolan-2-iminium chloride
  • N,N-Diethyl-1,3-dithiolan-2-iminium bromide

Uniqueness

N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical and physical properties compared to its chloride or bromide counterparts. This uniqueness makes it valuable in specific applications where the perchlorate anion’s properties are advantageous.

Properties

CAS No.

75761-17-0

Molecular Formula

C7H14ClNO4S2

Molecular Weight

275.8 g/mol

IUPAC Name

1,3-dithiolan-2-ylidene(diethyl)azanium;perchlorate

InChI

InChI=1S/C7H14NS2.ClHO4/c1-3-8(4-2)7-9-5-6-10-7;2-1(3,4)5/h3-6H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

DMVUITIWQSUKRD-UHFFFAOYSA-M

Canonical SMILES

CC[N+](=C1SCCS1)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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